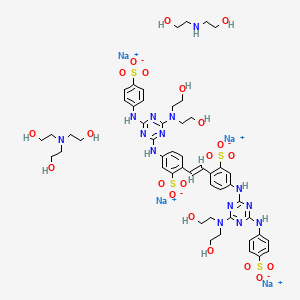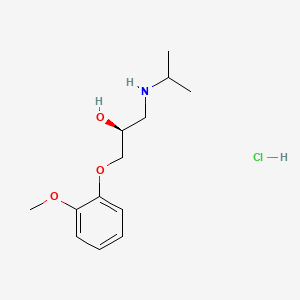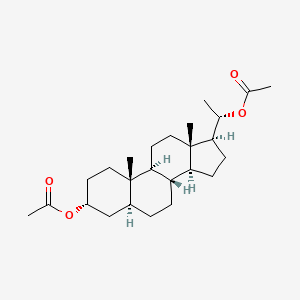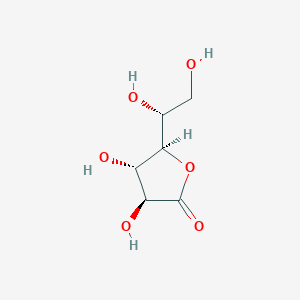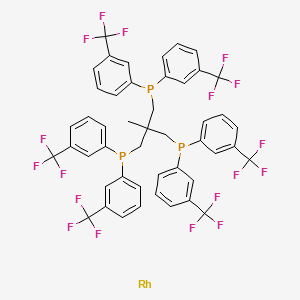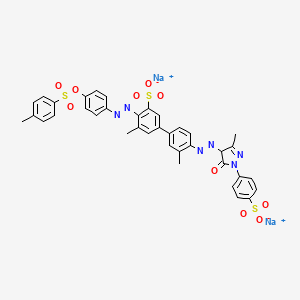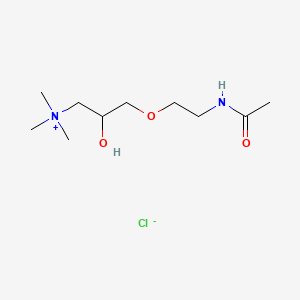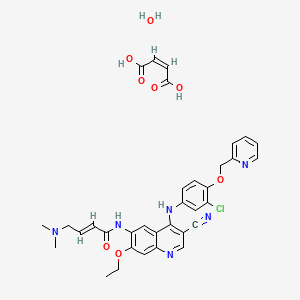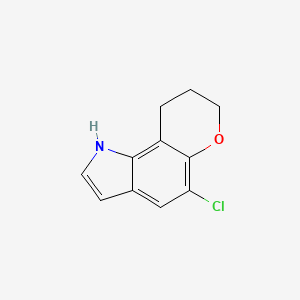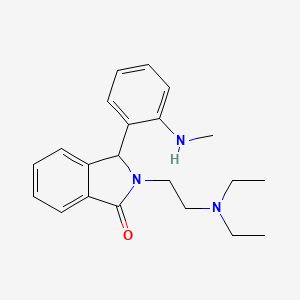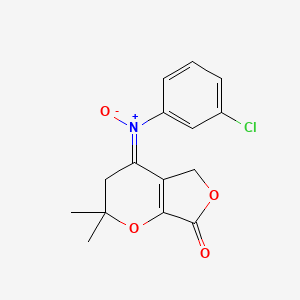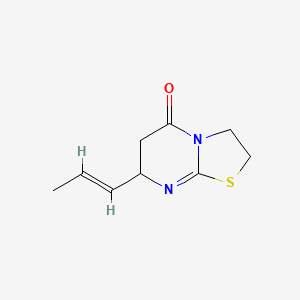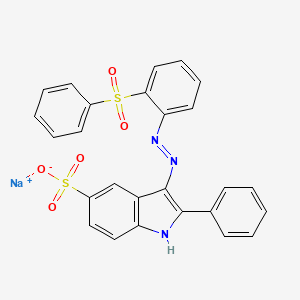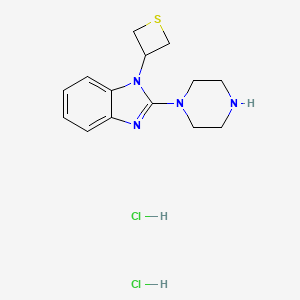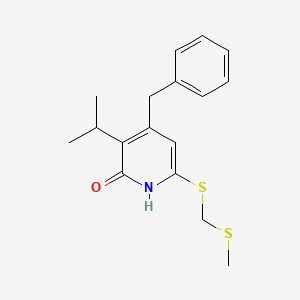
4-benzyl-6-(methylsulfanylmethylsulfanyl)-3-propan-2-yl-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-6-(methylsulfanylmethylsulfanyl)-3-propan-2-yl-1H-pyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of 4-benzyl-6-(methylsulfanylmethylsulfanyl)-3-propan-2-yl-1H-pyridin-2-one involves several steps. One common method includes the reaction of 4-hydroxy-1-methyl-1H-quinolin-2-one with diphenyl disulfide in the presence of potassium carbonate in dimethylformamide (DMF). This reaction produces sulfanyl-1H-quinolin-2-one, which is then treated with phosphorus oxychloride followed by sodium azide to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
4-benzyl-6-(methylsulfanylmethylsulfanyl)-3-propan-2-yl-1H-pyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, such as antimicrobial and anticancer properties. In medicine, it may be explored for its potential therapeutic effects. In industry, it can be used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 4-benzyl-6-(methylsulfanylmethylsulfanyl)-3-propan-2-yl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
4-benzyl-6-(methylsulfanylmethylsulfanyl)-3-propan-2-yl-1H-pyridin-2-one can be compared with other similar compounds, such as 4-hydroxy-2-quinolones and 4-benzyl-6-hydroxy-2-mercaptopyrimidine. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of benzyl, methylsulfanyl, and pyridinone moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
240417-31-6 |
|---|---|
Molecular Formula |
C17H21NOS2 |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
4-benzyl-6-(methylsulfanylmethylsulfanyl)-3-propan-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H21NOS2/c1-12(2)16-14(9-13-7-5-4-6-8-13)10-15(18-17(16)19)21-11-20-3/h4-8,10,12H,9,11H2,1-3H3,(H,18,19) |
InChI Key |
CCFCAWLPLYLQBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(NC1=O)SCSC)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


